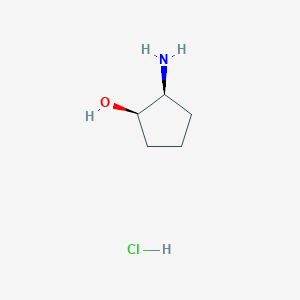

(1R,2S)-2-Aminocyclopentanol hydrochloride

描述

Chirality and Stereoisomerism in Cyclopentanol Derivatives

Chirality is a geometric property of a molecule that prevents it from being superimposable on its mirror image, much like a person's left and right hands. wikipedia.orglibretexts.org This property typically arises from the presence of one or more stereocenters, which are most commonly carbon atoms bonded to four different substituents. wikipedia.org Molecules that are non-superimposable mirror images of each other are known as enantiomers. wikipedia.org Stereoisomers are molecules that have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. libretexts.org Besides enantiomers, another class of stereoisomers is diastereomers, which are stereoisomers that are not mirror images of each other. libretexts.org

In the case of 2-aminocyclopentanol, the carbon atoms at positions 1 (bonded to the hydroxyl group) and 2 (bonded to the amino group) are stereocenters. With two stereocenters, a maximum of 2^n (where n is the number of stereocenters) stereoisomers are possible, resulting in four potential stereoisomers for 2-aminocyclopentanol. libretexts.org These are (1R,2S), (1S,2R), (1R,2R), and (1S,2S). The (1R,2S) and (1S,2R) pair are enantiomers, as are the (1R,2R) and (1S,2S) pair. The relationship between a member of one pair and a member of the other (e.g., between (1R,2S) and (1R,2R)) is diastereomeric. The prefixes 'cis' and 'trans' are used to describe the relative orientation of the amino and hydroxyl groups; in the (1R,2S) isomer, the groups are on the same side of the ring, designated as 'cis'. sigmaaldrich.com

| Configuration | Relationship to (1R,2S) | Relative Stereochemistry |

|---|---|---|

| (1R,2S) | - | cis |

| (1S,2R) | Enantiomer | cis |

| (1R,2R) | Diastereomer | trans |

| (1S,2S) | Diastereomer | trans |

Significance of Chiral Amino Alcohols in Chemical Synthesis

Chiral 1,2-amino alcohols are fundamental structural motifs found in a wide array of natural products and synthetic compounds with biological activity. nih.gov Their importance in chemical synthesis is vast, serving as versatile building blocks, chiral auxiliaries, and ligands for asymmetric catalysis. nih.govacs.org As chiral building blocks, they are incorporated directly into the final target molecule, transferring their stereochemical information. frontiersin.org

In their role as chiral auxiliaries, amino alcohols can be temporarily attached to a substrate to direct a chemical transformation to occur with a specific stereochemical outcome. acs.org After the reaction, the auxiliary can be removed and often recycled. Furthermore, chiral amino alcohols are precursors to some of the most successful and widely used classes of ligands in asymmetric catalysis, such as Box (bisoxazoline) and PyBox ligands. nih.gov These ligands coordinate to a metal center, creating a chiral environment that enables the catalyst to produce one enantiomer of a product in preference to the other. The development of methods to synthesize chiral amino alcohols with high enantiomeric purity is, therefore, an active area of research. westlake.edu.cnnih.gov

Overview of Research Trajectories for (1R,2S)-2-Aminocyclopentanol Hydrochloride

The primary research application for this compound is as a chiral precursor in asymmetric synthesis. a2bchem.com Researchers utilize this compound to construct complex molecular architectures with precise control over the stereochemistry. a2bchem.com Its defined stereocenters make it an essential component for synthesizing enantiomerically pure pharmaceuticals, agrochemicals, and other fine chemicals. a2bchem.comchemimpex.com

The unique structure of this compound allows it to participate in a variety of chemical transformations that lead to the creation of highly selective and stereochemically defined molecules. a2bchem.com For example, it can be used to synthesize chiral ligands for metal-catalyzed reactions or as a key fragment in the total synthesis of natural products. Its value lies in its ability to serve as a reliable source of chirality, which is a critical aspect in the development of new therapeutic agents, as different stereoisomers of a drug can have vastly different physiological effects. nih.gov The ongoing research focus is on incorporating this building block into novel synthetic pathways to access complex and valuable molecules.

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

(1R,2S)-2-aminocyclopentan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c6-4-2-1-3-5(4)7;/h4-5,7H,1-3,6H2;1H/t4-,5+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFSXKSSWYSZPGQ-UYXJWNHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@@H](C1)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70929759 | |

| Record name | 2-Aminocyclopentan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70929759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137254-03-6, 31889-37-9 | |

| Record name | Cyclopentanol, 2-amino-, hydrochloride (1:1), (1R,2S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137254-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminocyclopentan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70929759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-2-Amino-cyclopentanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1R,2S)-2-aminocyclopentan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1r,2s 2 Aminocyclopentanol Hydrochloride and Its Stereoisomers

Asymmetric Synthesis Approaches

Asymmetric synthesis provides a direct route to enantiomerically enriched products, often employing chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

Enantioselective Epoxidation and Hydrolysis Routes

A common strategy for the synthesis of 1,2-amino alcohols involves the enantioselective epoxidation of an alkene, followed by regioselective ring-opening of the resulting epoxide with a nitrogen nucleophile. In the context of synthesizing (1R,2S)-2-Aminocyclopentanol, this would typically involve the epoxidation of cyclopentene (B43876).

The key step is the enantioselective epoxidation, which can be achieved using various catalytic systems. For instance, manganese-salen complexes have been effectively used for the enantioselective epoxidation of unfunctionalized olefins like indene, a compound structurally similar to cyclopentene. The subsequent ring-opening of the epoxide with a nitrogen source, such as ammonia or an azide followed by reduction, leads to the corresponding amino alcohol. The regioselectivity of the epoxide opening is crucial and can be influenced by the choice of nucleophile and reaction conditions. While direct examples for cyclopentene leading to (1R,2S)-2-Aminocyclopentanol are not extensively detailed in readily available literature, the general methodology is well-established for related cyclic systems.

A representative, though generalized, reaction scheme is presented below:

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Enantioselective Epoxidation | Cyclopentene, Chiral Catalyst (e.g., Jacobsen's catalyst), Oxidant (e.g., NaOCl) | (1S,2R)-Cyclopentene oxide |

| 2 | Nucleophilic Ring Opening | (1S,2R)-Cyclopentene oxide, Nitrogen Nucleophile (e.g., NaN3 then H2/Pd-C, or NH3) | (1R,2S)-2-Aminocyclopentanol |

| 3 | Salt Formation | (1R,2S)-2-Aminocyclopentanol, HCl | (1R,2S)-2-Aminocyclopentanol hydrochloride |

Catalytic Asymmetric Synthesis Strategies

Catalytic asymmetric synthesis offers an efficient route to chiral molecules. One notable approach relevant to the synthesis of aminocyclopentane derivatives is the highly stereoselective conjugate addition of a chiral lithium amide to an α,β-unsaturated ester. This method has been successfully applied in the synthesis of cispentacin, which is (1R,2S)-2-aminocyclopentane-1-carboxylic acid. rsc.org

The synthesis of a precursor to (1R,2S)-2-Aminocyclopentanol could be envisioned through a similar conjugate addition strategy, followed by functional group manipulations. For example, a Michael addition of a chiral amine to a cyclopentene-derived acceptor, followed by reduction of a carbonyl group, can establish the desired stereocenters.

A highly efficient one-pot multistep process involving an asymmetric Pd(II)-catalyzed Overman rearrangement and a Ru(II)-catalyzed ring-closing metathesis has been developed for the preparation of (R)- or (S)-aminocyclopenta-2-enes. nih.gov These intermediates can then undergo stereoselective incorporation of a hydroxyl group to generate cis-aminocyclopentenols. nih.gov This strategy allows for the synthesis of these carbocycles in high enantiomeric excess (92% ee). nih.gov

| Catalyst System | Reaction Type | Substrate | Product | Enantiomeric Excess (ee) |

| Pd(II)/Ru(II) | Overman rearrangement/Ring-closing metathesis | Allylic trichloroacetimidates | (R)- or (S)-aminocyclopenta-2-enes | 92% |

Enzymatic Cascades and Biocatalysis for Enantiopure Amino Alcohols

Biocatalysis has emerged as a powerful tool for the synthesis of enantiomerically pure compounds due to the high selectivity of enzymes. nih.govresearchgate.net Lipase-catalyzed resolutions are a common application. For instance, both enantiomers of 2-aminocyclopentanol can be obtained in enantiopure form through enzymatic resolution. acs.org This process typically involves the acylation of a racemic mixture of the amino alcohol, where the enzyme selectively acylates one enantiomer, allowing for the separation of the acylated and unacylated forms.

Enzymatic cascades, which involve multiple enzymatic reactions in a single pot, can also be employed to produce chiral amino alcohols from simple starting materials. While a specific enzymatic cascade for (1R,2S)-2-Aminocyclopentanol is not prominently documented, the principles have been demonstrated for other amino alcohols. These cascades often involve enzymes such as dehydrogenases, transaminases, and lyases to build up the chiral molecule step-by-step.

| Enzyme | Reaction Type | Substrate | Product | Key Feature |

| Lipase | Kinetic Resolution | Racemic 2-aminocyclopentanol | Enantiopure (+)- or (-)-2-aminocyclopentanol | High enantioselectivity |

Diels-Alder Reactions and Subsequent Transformations

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings and has been widely used in total synthesis. nih.gov While not a direct method for a five-membered ring like cyclopentanol, it can be used to create complex precursors that can be subsequently transformed into the desired product. A hypothetical route could involve a Diels-Alder reaction to form a bicyclic system, which is then subjected to ring cleavage or rearrangement to afford a functionalized cyclopentane (B165970) derivative.

The power of the Diels-Alder reaction lies in its ability to set multiple stereocenters in a single step with high stereocontrol. youtube.comnih.gov For the synthesis of a substituted aminocyclopentanol, a diene and a dienophile containing the necessary nitrogen and oxygen functionalities (or their precursors) would be required. Subsequent transformations of the cycloadduct would then be necessary to arrive at the final target molecule.

Chiral Resolution Techniques

Chiral resolution is a classical method for separating enantiomers from a racemic mixture. This approach involves the use of a chiral resolving agent to form a pair of diastereomers, which can then be separated based on their different physical properties.

Diastereomeric Salt Formation with Chiral Acids (e.g., Mandelic Acid)

The formation of diastereomeric salts is a widely used technique for the resolution of racemic amines. libretexts.org This method involves reacting the racemic amine with an enantiomerically pure chiral acid. The resulting salts are diastereomers and therefore have different solubilities, allowing for their separation by fractional crystallization. After separation, the desired enantiomer of the amine can be recovered by treating the diastereomeric salt with a base.

Mandelic acid is a commonly used chiral resolving agent for amines. nih.govacgpubs.org The process for resolving racemic 2-aminocyclopentanol would involve the following steps:

Salt Formation: Reaction of racemic 2-aminocyclopentanol with an enantiomerically pure form of mandelic acid (e.g., (R)-mandelic acid) in a suitable solvent. This results in the formation of two diastereomeric salts: ((1R,2S)-2-aminocyclopentanol)-(R)-mandelate and ((1S,2R)-2-aminocyclopentanol)-(R)-mandelate.

Fractional Crystallization: The diastereomeric salts are separated based on their differential solubility in the chosen solvent. One diastereomer will preferentially crystallize out of the solution.

Liberation of the Amine: The separated diastereomeric salt is treated with a base (e.g., NaOH) to liberate the enantiomerically pure amine. The chiral acid can often be recovered and reused.

| Resolving Agent | Technique | Substrate | Separated Intermediates |

| (R)-Mandelic Acid | Diastereomeric Salt Formation | Racemic 2-aminocyclopentanol | ((1R,2S)-2-aminocyclopentanol)-(R)-mandelate and ((1S,2R)-2-aminocyclopentanol)-(R)-mandelate |

Enzymatic Resolution via Asymmetric Acylation or Hydrolysis

Enzymatic kinetic resolution is a powerful technique for the separation of racemates, leveraging the high stereoselectivity of enzymes. Lipases are commonly employed for the asymmetric acylation of racemic amino alcohols or the hydrolysis of their corresponding esters.

A notable example is the lipase-catalyzed kinetic resolution of (±)-cis-2-azidocyclopentanol, a direct precursor to (±)-cis-2-aminocyclopentanol. In a study by Ami and Ohrui, various lipases were screened for their ability to acetylate the racemic azido alcohol. Among the tested enzymes, those from Pseudomonas sp., such as Lipase PS and Lipase AK, demonstrated the highest enantioselectivity.

The enzymatic acylation of racemic cis-2-azidocyclopentanol with vinyl acetate as the acyl donor, catalyzed by Lipase PS, resulted in the formation of (1S,2R)-2-azidocyclopentyl acetate and the unreacted (1R,2S)-2-azidocyclopentanol. Subsequent reduction of the separated azide functionalities yields the corresponding enantiomerically enriched cis-2-aminocyclopentanols.

Table 1: Lipase-Catalyzed Kinetic Resolution of (±)-cis-2-Azidocyclopentanol

| Enzyme | Time (h) | Conversion (%) | Enantiomeric Excess of Unreacted Alcohol (%) |

|---|---|---|---|

| Lipase PS | 24 | 52 | >99 |

| Lipase AK | 48 | 51 | 98 |

| Lipase AY-30 | 72 | 45 | 10 |

| Lipase AP-12 | 72 | 30 | 5 |

The data indicates that Lipase PS is highly efficient and enantioselective for this resolution, providing the desired (1R,2S)-2-azidocyclopentanol in high enantiomeric purity. This precursor can then be converted to this compound.

Deracemization Protocols

Deracemization processes offer a significant advantage over classical kinetic resolutions by theoretically allowing for the conversion of a racemate into a single enantiomer with a 100% yield. wikipedia.org These methods typically involve a combination of a non-enantioselective racemization catalyst and an enantioselective resolving agent in a process known as dynamic kinetic resolution (DKR).

While specific deracemization protocols for 2-aminocyclopentanol are not extensively detailed in the readily available literature, the principles of DKR can be applied. A hypothetical DKR of (±)-cis-2-aminocyclopentanol could involve a metal catalyst, such as a ruthenium complex, to facilitate the in-situ racemization of the amino alcohol. wikipedia.org Concurrently, a lipase, like Candida antarctica lipase B (CALB), could selectively acylate one of the enantiomers.

For an efficient DKR, the rate of racemization must be comparable to or faster than the rate of the enzymatic resolution. This ensures that the less reactive enantiomer is continuously converted into the more reactive one, which is then consumed in the enzymatic reaction, ultimately leading to a single enantiomeric product.

Another approach to deracemization is through chemoenzymatic methods, which combine a chemical oxidant and an enzyme. For instance, an enantioselective enzyme could be used to selectively reduce one enantiomer of an intermediate, while the other enantiomer is racemized chemically.

Comparative Analysis of Synthetic Efficiency, Stereocontrol, and Scalability

The choice of a synthetic methodology for this compound and its stereoisomers depends on several factors, including synthetic efficiency, the degree of stereocontrol, and the potential for large-scale production.

Enzymatic Kinetic Resolution:

Stereocontrol: Enzymatic resolutions can provide very high levels of stereocontrol, often yielding products with excellent enantiomeric excess (>99% ee). The choice of enzyme is crucial for achieving high selectivity.

Scalability: Enzymatic processes are generally considered to be scalable and are increasingly used in industrial settings. nih.gov The immobilization of enzymes can enhance their stability and reusability, making the process more cost-effective for large-scale synthesis. nih.gov

Deracemization (Dynamic Kinetic Resolution):

Synthetic Efficiency: DKR offers the potential for a theoretical yield of 100%, making it a highly efficient process in terms of atom economy. wikipedia.org

Stereocontrol: The stereochemical outcome is determined by the enantioselectivity of the resolving agent (typically an enzyme). High enantiomeric excesses can be achieved if the resolution step is highly selective.

Scalability: The scalability of DKR processes can be challenging due to the need to find compatible catalysts for both racemization and resolution that work efficiently under the same reaction conditions. However, successful industrial applications of DKR exist.

Comparative Table:

| Methodology | Synthetic Efficiency (Theoretical) | Stereocontrol | Scalability | Key Considerations |

| Enzymatic Kinetic Resolution | 50% (for one enantiomer) | Excellent (>99% ee achievable) | Good, especially with immobilized enzymes | Separation of product from unreacted starting material is required. |

| Deracemization (DKR) | 100% | Excellent (dependent on resolving agent) | Moderate to Good | Requires compatible racemization and resolution catalysts. |

Applications in Asymmetric Catalysis

As a Chiral Ligand in Transition-Metal Catalysis

The primary utility of (1R,2S)-2-aminocyclopentanol in transition-metal catalysis lies in its role as a precursor to chiral ligands. The amino and hydroxyl groups can coordinate to a metal center, forming a stable five-membered chelate ring that influences the stereochemical outcome of a catalyzed reaction.

Design Principles for Ligand Development

The design of effective chiral ligands from scaffolds like (1R,2S)-2-aminocyclopentanol is guided by several key principles aimed at maximizing enantioselectivity. Historically, C2-symmetric ligands, which possess a twofold axis of rotational symmetry, were dominant as they reduce the number of possible competing diastereomeric transition states in a catalytic cycle. However, there is no fundamental requirement for C2 symmetry, and non-symmetrical ligands have proven to be highly effective, in some cases outperforming their symmetric counterparts.

Ligands derived from amino alcohols are often bidentate, binding to the metal through two donor atoms—in this case, nitrogen and oxygen. The inherent rigidity of the cyclopentane (B165970) ring in (1R,2S)-2-aminocyclopentanol is a crucial design feature. A rigid backbone restricts conformational flexibility, leading to a more ordered and predictable transition state, which is essential for achieving high levels of stereocontrol. This principle is evident in other successful ligands based on rigid structures, such as (1S,2R)-1-amino-2-indanol, where the fused ring system enhances the catalyst's enantioselectivity. mdpi.com

Further modifications to the amino and hydroxyl groups can fine-tune the steric and electronic properties of the resulting ligand. For instance, N-alkylation or N-acylation can introduce steric bulk that can effectively shield one face of the substrate, directing the reaction pathway to the desired enantiomer.

Applications in Asymmetric Hydrogenation and Transfer Hydrogenation

Asymmetric hydrogenation and asymmetric transfer hydrogenation (ATH) are powerful methods for the synthesis of chiral alcohols and amines from prochiral ketones, imines, and olefins. Chiral β-amino alcohols are a well-established class of ligands for these transformations, particularly in complexes with ruthenium (Ru), rhodium (Rh), and iridium (Ir).

While specific studies detailing the use of (1R,2S)-2-aminocyclopentanol in these reactions are limited, the performance of structurally similar ligands provides a strong indication of its potential. For example, the ruthenium complex formed from [RuCl2(p-cymene)]2 and the rigid β-amino alcohol (1S,2R)-1-amino-2-indanol is an efficient catalyst for the ATH of N-(diphenylphosphinyl)imines, yielding chiral phosphinamides with high yields and enantiomeric excesses (ee) up to 82%. mdpi.com Similarly, rhodium complexes bearing the (1R,2S)-aminoindanol ligand have been shown to be superior catalysts for the high-yielding ATH of acetophenone. researchgate.net

These examples highlight the effectiveness of the 1,2-amino alcohol motif within a rigid framework for inducing high enantioselectivity. It is anticipated that ligands derived from (1R,2S)-2-aminocyclopentanol would perform similarly in Ru- and Rh-catalyzed transfer hydrogenation of ketones and imines.

| Ligand | Metal Precursor | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|---|

| (1S,2R)-1-Amino-2-indanol | [RuCl2(p-cymene)]2 | N-(diphenylphosphinyl)imine of acetophenone | Chiral Phosphinamide | High | 82 | mdpi.com |

| (1R,2S)-Aminoindanol | [{RhCl2Cp*}2] | Acetophenone | (R)- or (S)-1-Phenylethanol | High | Not specified | researchgate.net |

| (1R,2S)-Norephedrine | [RuCl2(p-cymene)]2 | N-(diphenylphosphinyl)imine of acetophenone | Chiral Phosphinamide | Poor | Poor | mdpi.com |

Role in Hydrofunctionalization Reactions

Hydrofunctionalization reactions, which involve the addition of an H-X moiety across an unsaturated bond, are of great importance in organic synthesis. While transition-metal catalysts are central to many of these transformations, there is limited specific information in the available literature on the application of ligands derived from (1R,2S)-2-aminocyclopentanol in this context. This remains an area open for future research and development.

Coordination Chemistry of (1R,2S)-2-Aminocyclopentanol Derivatives with Metal Centers

The coordination chemistry of a ligand dictates the geometry and, consequently, the reactivity and selectivity of the resulting metal complex. (1R,2S)-2-Aminocyclopentanol acts as a bidentate ligand, coordinating to a metal center through the lone pairs of electrons on the nitrogen of the amino group and the oxygen of the hydroxyl group. This forms a thermodynamically stable five-membered chelate ring. omicsonline.org

The number of ligands and their arrangement around the central metal ion define the coordination number and geometry of the complex. libretexts.org For transition metals commonly used in catalysis, such as ruthenium and rhodium, typical coordination numbers are four, five, or six. libretexts.orgyoutube.com In a typical octahedral complex (coordination number of six), a bidentate ligand like an aminocyclopentanol derivative would occupy two adjacent coordination sites (a cis configuration). libretexts.org The remaining sites would be occupied by other ligands, such as arenes (e.g., p-cymene), hydrides, or carbonyls, which are crucial for the catalytic cycle. mdpi.comlibretexts.org The rigid cyclopentane backbone of the ligand helps to create a well-defined chiral pocket around the metal center, which is responsible for discriminating between the two enantiotopic faces of the incoming substrate molecule.

As an Organocatalyst or Precursor for Organocatalysts

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful alternative to metal-based catalysis. Chiral amines and amino alcohols are prominent classes of organocatalysts, often functioning through the formation of transient enamines or iminium ions, or by activating substrates through hydrogen bonding.

Development of (1R,2S)-2-Aminocyclopentanol-derived Organocatalysts

(1R,2S)-2-Aminocyclopentanol provides a versatile scaffold for the development of bifunctional organocatalysts, where the amino group can act as a Lewis base and the hydroxyl group can act as a Brønsted acid or a hydrogen-bond donor. This cooperative action is a powerful strategy in organocatalyst design.

The development of organocatalysts from this precursor would involve the modification of its amino and/or hydroxyl groups to introduce other functional moieties. For example, reacting the amino group with isothiocyanates or squarates can yield chiral thiourea (B124793) or squaramide catalysts. These functional groups are excellent hydrogen-bond donors and have been successfully used in a wide range of asymmetric reactions, including Michael additions, aldol (B89426) reactions, and cycloadditions.

Similarly, derivatization of the primary amine to a secondary amine, often incorporating bulky substituents, is a common strategy in developing enamine catalysts, following the principles established with proline and its derivatives. uniroma1.it While specific examples of organocatalysts derived directly from (1R,2S)-2-aminocyclopentanol are not widely reported, the synthetic strategies are well-established with analogous chiral backbones. For instance, pyrrolidine-based carbamate (B1207046) esters have been shown to be highly effective organocatalysts for asymmetric Michael additions in aqueous media, demonstrating the potential of modifying amino alcohol scaffolds for catalytic applications. researchgate.net

Mechanism of Action in Organocatalytic Transformations (e.g., Aldol, Mannich, Cycloadditions)

Organocatalysts derived from chiral amino alcohols, such as (1R,2S)-2-aminocyclopentanol, operate through various activation modes to facilitate stereoselective bond formation. The underlying mechanism in reactions like the aldol, Mannich, and cycloaddition reactions often involves the formation of transient, reactive intermediates that are influenced by the chiral scaffold of the catalyst.

In aldol and Mannich reactions, a primary or secondary amine on the organocatalyst typically condenses with a carbonyl compound (a ketone or aldehyde) to form a nucleophilic enamine intermediate. This process is central to aminocatalysis. The chirality of the aminocyclopentanol backbone dictates the facial selectivity of the enamine, predisposing it to attack an electrophile from a specific direction.

For instance, in a proline-catalyzed aldol reaction, which serves as a foundational model, the secondary amine of proline reacts with a ketone to form an enamine. The carboxylic acid group of the proline then acts as a Brønsted acid, activating the aldehyde electrophile through hydrogen bonding. This creates a highly organized, chair-like transition state that minimizes steric interactions and leads to high stereoselectivity. Similarly, catalysts derived from (1R,2S)-2-aminocyclopentanol would utilize the amine functionality for enamine formation and the hydroxyl group for hydrogen bond-directed activation of the electrophile.

In cycloaddition reactions, such as the Diels-Alder reaction, aminocatalysis can proceed through the formation of an iminium ion. The amine catalyst condenses with an α,β-unsaturated aldehyde or ketone, lowering its LUMO (Lowest Unoccupied Molecular Orbital) and activating it for reaction with a diene. The chiral environment provided by the catalyst's structure effectively shields one face of the dienophile, directing the approach of the diene to the opposite face and thereby controlling the stereochemistry of the resulting cycloadduct.

The general mechanism for these transformations can be summarized as follows:

Intermediate Formation: The amine group of the catalyst reacts with a carbonyl substrate to form a more reactive nucleophilic enamine or a more reactive electrophilic iminium ion.

Stereocontrolled C-C Bond Formation: The chiral catalyst directs the approach of the second reactant to a specific face of the reactive intermediate, often through a well-defined transition state stabilized by non-covalent interactions like hydrogen bonding.

Catalyst Regeneration: The resulting intermediate hydrolyzes to release the product and regenerate the organocatalyst, allowing it to enter a new catalytic cycle.

Stereoselective Control in Organocatalytic Reactions

The efficacy of (1R,2S)-2-aminocyclopentanol hydrochloride as a precursor for stereoselective organocatalysis lies in its ability to be converted into chiral auxiliaries or catalysts that create a well-defined three-dimensional environment around the reacting molecules. This steric and electronic influence is key to achieving high levels of stereoselective control.

A common strategy involves incorporating the aminocyclopentanol into a more complex structure, such as an oxazolidinone, which can then be used as a chiral auxiliary. This auxiliary is temporarily attached to a substrate, directs the stereochemical course of a reaction, and is subsequently cleaved to yield the enantiomerically enriched product.

A study utilizing the closely related stereoisomer, (1S,2R)-2-aminocyclopentan-1-ol, to form a chiral oxazolidinone auxiliary demonstrates the principle of high stereoselective control in aldol reactions. nih.gov The rigid cyclopentano[d]oxazolidin-2-one structure, when acylated and treated with a boron triflate, forms a boron enolate. This enolate then reacts with various aldehydes. The conformationally constrained nature of the auxiliary leads to almost complete diastereofacial selectivity, meaning the aldehyde approaches the enolate from only one face. nih.gov This results in the formation of a single diastereomer of the aldol adduct. nih.gov

The high degree of stereocontrol is attributed to a well-organized transition state where the substituent on the aldehyde is oriented to minimize steric clash with the chiral auxiliary. After the reaction, the auxiliary can be removed, yielding the desired β-hydroxy acid with high enantiopurity. nih.gov

The following table presents research findings from asymmetric syn-aldol reactions using an N-acyloxazolidinone derived from (1S,2R)-2-aminocyclopentan-1-ol, showcasing the excellent diastereoselectivity achieved. nih.gov

| Entry | Aldehyde (RCHO) | Product | Yield (%) | Diastereomeric Excess (de, %) |

|---|---|---|---|---|

| 1 | Benzaldehyde | (2'S,3'R)-3-Hydroxy-2-methyl-3-phenylpropanoic acid derivative | 72 | >99 |

| 2 | Isobutyraldehyde | (2'S,3'R)-3-Hydroxy-2,4-dimethylpentanoic acid derivative | 70 | >99 |

| 3 | Propionaldehyde | (2'S,3'R)-3-Hydroxy-2-methylpentanoic acid derivative | 75 | >99 |

| 4 | trans-Cinnamaldehyde | (2'S,3'R,4'E)-3-Hydroxy-2-methyl-5-phenylpent-4-enoic acid derivative | 80 | >99 |

Mechanistic Investigations and Computational Studies

Computational Chemistry for Reaction Pathway Prediction and Optimization

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating reaction mechanisms at a molecular level. ffame.org While specific studies on (1R,2S)-2-aminocyclopentanol hydrochloride are not widely published, the principles are broadly applied to similar epoxide ring-opening reactions. nih.gov

Computational models can be used to:

Predict Regioselectivity : By calculating the energy barriers of the transition states for nucleophilic attack at each carbon of the epoxide, chemists can predict the major regioisomer. These calculations can model the influence of steric and electronic effects of both the substrate and the nucleophile. nih.gov

Elucidate the Role of Catalysts : DFT studies can model how a Lewis acid or other catalyst interacts with the epoxide oxygen. This helps in understanding how the catalyst activates the ring and influences the energy profile of the SN1 versus SN2 pathways. ffame.org

Optimize Reaction Conditions : The effect of different solvents can be simulated using continuum solvation models, helping to select a medium that stabilizes the desired transition state, thereby improving reaction rate and selectivity.

For the synthesis of aminocyclopentanols, computational studies can help rationalize the observed stereochemical outcomes and guide the selection of reagents and conditions to maximize the yield of the desired trans-isomer.

Molecular Modeling for Ligand-Receptor Interactions

(1R,2S)-2-Aminocyclopentanol is a key precursor for the synthesis of carbocyclic nucleoside analogs, such as the anti-HIV drug Abacavir. nih.govsemanticscholar.org Molecular modeling and docking studies are instrumental in understanding how these drugs interact with their biological targets.

Abacavir is metabolized in the body to its active triphosphate form, carbovir (B1146969) triphosphate (CBV-TP). nih.gov CBV-TP targets the HIV-1 reverse transcriptase (RT) enzyme, a critical protein for viral replication. nih.gov Molecular docking simulations are used to predict and analyze the binding mode of CBV-TP within the active site of HIV-1 RT.

These studies reveal key interactions:

Hydrogen Bonding : The purine (B94841) base of the drug forms hydrogen bonds with amino acid residues in the enzyme's active site, mimicking the natural substrate, deoxyguanosine triphosphate (dGTP). ejmo.org

Hydrophobic Interactions : The carbocyclic ring fits into a hydrophobic pocket within the enzyme.

Mechanism of Action : Docking studies visually confirm the mechanism of action. Because the carbocyclic ring lacks a 3'-hydroxyl group, its incorporation into the growing viral DNA chain leads to chain termination, halting viral replication. nih.govnih.gov

In one computational study, various Abacavir analogs were docked against dengue virus (DENV-2) NS5 methyltransferase, showing binding affinities ranging from -7.4 to -7.6 kcal/mol, suggesting potential for repurposing these structures. nanobioletters.com Such modeling helps identify which parts of the molecule are crucial for binding and provides a rational basis for designing new derivatives with improved affinity or selectivity. ejmo.orgnanobioletters.com

Structure-Activity Relationship (SAR) Studies via Derivatization

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing a lead compound into a viable drug candidate. drugdesign.org For derivatives of (1R,2S)-2-aminocyclopentanol, such as Abacavir and other carbocyclic nucleosides, SAR studies explore how modifying different parts of the molecule affects its antiviral activity. semanticscholar.orgbiorxiv.org

The core structure of Abacavir can be divided into three key regions for derivatization: the purine base, the cyclopentene (B43876) ring, and the hydroxymethyl group.

Modifications of the Purine Base : Changes to the substituents on the purine ring significantly impact activity. For instance, the N6-cyclopropylamino group in Abacavir is critical for its potency against HIV-1 RT. Replacing it with other groups often leads to a decrease in activity. The 2-amino group is also important for mimicking the natural guanosine (B1672433) nucleoside.

Modifications of the Cyclopentene Ring : The carbocyclic ring serves as a mimic of the deoxyribose sugar in natural nucleosides. Its conformational rigidity and stereochemistry are crucial. Studies on related compounds have shown that altering the ring pucker or the position of substituents can drastically affect how the analog is recognized and processed by viral enzymes. nih.govacs.org The planarity of the unsaturated ring in Abacavir is thought to contribute to its binding efficiency. nih.gov

Modifications of the Hydroxymethyl Group : This group is essential as it is the site of phosphorylation to the active triphosphate form. Removing or altering this group eliminates antiviral activity.

The following table summarizes SAR findings for a series of carbocyclic nucleoside analogs, illustrating the importance of specific structural features for anti-HIV activity.

| Compound | Modification from Abacavir Structure | Relative Anti-HIV Activity |

|---|---|---|

| Abacavir | N/A (Reference) | High |

| Carbovir | N6-amino group (instead of cyclopropylamino) | Moderate |

| Entecavir Analog | Exocyclic methylene (B1212753) on cyclopentane (B165970) ring | High (Potent anti-HBV) |

| Saturated Analog | Cyclopentane ring (no double bond) | Low |

| N6-Methylamino Analog | N6-methylamino group | Reduced |

These SAR studies, guided by molecular modeling, are crucial for the rational design of next-generation antiviral agents derived from the (1R,2S)-2-aminocyclopentanol scaffold.

Advanced Characterization and Analytical Methodologies

Stereochemical Purity Determination

Ensuring the stereochemical purity of (1R,2S)-2-Aminocyclopentanol hydrochloride is paramount, as the biological activity of chiral molecules is often highly dependent on their specific configuration.

Chiral chromatography is an indispensable tool for separating enantiomers and determining the enantiomeric excess (e.e.) of a chiral compound. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Gas Chromatography (GC): Chiral GC is frequently employed for the analysis of volatile chiral compounds like aminocycloalkanols, often after derivatization to improve volatility and thermal stability. The separation is achieved using capillary columns coated with a chiral stationary phase, such as modified cyclodextrins. The enantiomeric excess of the related compound, (1S,2R)-cis-2-Aminocyclopentanol hydrochloride, has been confirmed to be ≥98% using GC, demonstrating the suitability of this method. For (1R,2S)-2-Aminocyclopentanol, the sample would be injected into the GC system, and the two enantiomers—(1R,2S) and (1S,2R)—would be separated on the column, allowing for their quantification.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is another powerful method for enantiomeric separation. It can be performed in either normal-phase or reversed-phase mode. The choice of the chiral stationary phase is critical and often involves polysaccharide-based selectors (e.g., cellulose (B213188) or amylose (B160209) derivatives) or Pirkle-type phases. The differential interaction between the enantiomers and the CSP allows for their baseline separation, and the ratio of the peak areas is used to calculate the enantiomeric purity.

Table 1: Illustrative Chiral GC Parameters for Aminocyclopentanol Enantiomers

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Cyclodextrin-based CSP (e.g., Chirasil-DEX CB) | Induces differential interaction with enantiomers for separation. |

| Carrier Gas | Helium or Hydrogen | Mobile phase to carry the analyte through the column. |

| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample. |

| Oven Program | Temperature gradient (e.g., 100 °C to 200 °C) | Optimizes the separation of enantiomers and other components. |

| Detector | Flame Ionization Detector (FID) | Provides a quantifiable signal for the eluted compounds. |

| Result | Two distinct peaks for the (1R,2S) and (1S,2R) enantiomers. | Allows for the calculation of enantiomeric excess (e.e.). |

As a chiral molecule, this compound is optically active, meaning it rotates the plane of polarized light. Optical rotation analysis, performed using a polarimeter, is a fundamental technique for characterizing chiral substances. The specific rotation ([α]) is a physical constant for a given chiral compound under defined conditions (temperature, wavelength, solvent, and concentration).

The measurement involves passing plane-polarized light through a solution of the compound and measuring the angle of rotation. The sign of the rotation (+ for dextrorotatory or - for levorotatory) and its magnitude are characteristic of the molecule's absolute configuration and enantiomeric purity. A pure sample of this compound will exhibit a specific rotation value, while its enantiomer, (1S,2R)-2-Aminocyclopentanol hydrochloride, will rotate light by the exact same magnitude but in the opposite direction. A racemic mixture (50:50 of both enantiomers) will show no optical rotation.

Table 2: Reporting Specific Rotation Data

| Parameter | Description |

|---|---|

| [α] | Symbol for specific rotation. |

| λ | Wavelength of light used (commonly the sodium D-line, 589 nm). |

| T | Temperature of measurement (e.g., 20 °C or 25 °C). |

| c | Concentration of the sample solution (in g/100 mL). |

| Solvent | The solvent used to dissolve the sample (e.g., water, methanol). |

| Value | The experimentally measured rotation in degrees (°). |

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Spectroscopic methods provide detailed information about the molecular structure, connectivity, and molecular weight of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum would show distinct signals for each unique proton in the molecule. The protons on the cyclopentane (B165970) ring would appear as complex multiplets due to spin-spin coupling. The protons attached to the carbons bearing the amino (-CH-NH₂) and hydroxyl (-CH-OH) groups would resonate at characteristic chemical shifts, typically downfield. The integration of these signals would correspond to the number of protons, confirming the structure.

¹³C NMR: The carbon NMR spectrum would display five distinct signals, corresponding to the five carbon atoms of the cyclopentane ring. The chemical shifts of the carbons bonded to the electronegative oxygen and nitrogen atoms (C1 and C2) would be significantly downfield compared to the other three methylene (B1212753) (-CH₂-) carbons.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for the (1R,2S)-2-Aminocyclopentanol Moiety

| Atom | Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| C1-H | Methine (-CH-OH) | 3.8 - 4.2 (m) | 70 - 75 |

| C2-H | Methine (-CH-NH₂) | 3.2 - 3.6 (m) | 55 - 60 |

Note: Predicted values are approximate and can vary based on solvent and other experimental conditions. 'm' denotes a multiplet.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and to gain structural information from fragmentation patterns. For this compound, the molecular weight of the free base is 101.15 g/mol . In electron ionization (EI-MS), the molecule would undergo fragmentation. Common fragmentation pathways for aminocycloalkanols include the loss of a water molecule (M-18), loss of an amino group (M-17), and alpha-cleavage, where the cyclopentane ring breaks adjacent to the C-O or C-N bond. libretexts.org The resulting fragments produce a characteristic mass spectrum that serves as a molecular fingerprint.

Table 4: Expected Mass Spectrometry Fragments

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 101 | [C₅H₁₁NO]⁺ | Molecular ion (M⁺) of the free base. |

| 84 | [C₅H₁₀N]⁺ | Loss of hydroxyl radical (•OH). |

| 83 | [C₅H₉O]⁺ | Loss of amino radical (•NH₂). |

| 83 | [C₅H₉N]⁺ | Loss of water (H₂O). |

| 73 | [C₄H₉O]⁺ | Ring cleavage. |

X-ray Crystallography for Absolute Configuration and Conformation Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides unambiguous proof of both the relative and absolute stereochemistry of a chiral molecule.

For this compound, a single-crystal X-ray diffraction analysis would yield a detailed map of electron density, allowing for the precise determination of atomic positions, bond lengths, and bond angles. This would unequivocally confirm:

Relative Stereochemistry: The cis configuration, showing that the amino and hydroxyl groups are on the same face of the cyclopentane ring.

Absolute Configuration: The specific (1R,2S) arrangement at the two chiral centers. This is typically determined by analyzing anomalous dispersion effects, often summarized by the Flack parameter, which should be close to zero for the correct enantiomer.

Conformation: The preferred solid-state conformation of the cyclopentane ring (e.g., envelope or twist conformation) and the orientation of the substituents.

This technique provides the ultimate structural proof, correlating the macroscopic properties of the compound (like its optical rotation) with its precise molecular architecture.

Future Directions and Emerging Research Areas

Novel Synthetic Routes and Sustainable Practices

The demand for enantiomerically pure compounds like (1R,2S)-2-aminocyclopentanol hydrochloride has spurred research into more efficient and environmentally benign synthetic methods. Future efforts are centered on reducing waste, avoiding hazardous reagents, and improving atom economy.

A significant trend is the development of biocatalytic routes. nih.gov The use of enzymes such as transaminases, lipases, and alcohol dehydrogenases offers high selectivity under mild, aqueous conditions, presenting a green alternative to traditional chemical synthesis. nih.govpharmasalmanac.com For instance, a patented method for a related compound, (1R,3S)-3-aminocyclopentanol hydrochloride, utilizes a lipase-catalyzed chiral separation, highlighting the potential of enzymatic resolutions in achieving high optical purity. google.com Engineered enzymes are being developed to expand the substrate scope and enhance the efficiency of producing chiral amines and amino alcohols. nih.gov This approach not only provides a sustainable pathway but can also reduce the number of steps required compared to classical methods. pharmasalmanac.com

Chemo-catalytic strategies are also evolving. An efficient one-pot process involving an asymmetric Palladium(II)-catalyzed Overman rearrangement and a Ruthenium(II)-catalyzed ring-closing metathesis has been developed for preparing related aminocyclopentene structures, which can serve as precursors. nih.gov Such tandem reactions streamline synthesis, minimizing purification steps and solvent usage. The exploration of flow chemistry for synthesizing compound libraries also represents a move towards more sustainable and scalable production. nih.gov

| Synthesis Strategy | Key Features | Potential Advantages |

| Biocatalysis | Use of enzymes (e.g., lipases, transaminases). nih.govgoogle.com | High stereoselectivity, mild reaction conditions, reduced environmental impact. pharmasalmanac.com |

| Asymmetric Catalysis | One-pot multi-step processes using metal catalysts (e.g., Pd, Ru). nih.gov | High efficiency, excellent enantiomeric excess, reduced number of synthetic steps. nih.gov |

| Flow Chemistry | Continuous processing in microreactors. nih.gov | Improved scalability, safety, and efficiency for library synthesis. nih.gov |

Expanding Applications in Catalysis and Materials Science

The inherent chirality and bifunctional nature of this compound make it a valuable precursor for creating novel catalysts and advanced materials.

In asymmetric catalysis, this compound serves as a scaffold for synthesizing chiral ligands. These ligands can be coordinated with transition metals to create catalysts for a wide range of enantioselective transformations, such as asymmetric hydrogenation. rsc.org The rigid cyclopentane (B165970) backbone helps to create a well-defined chiral environment around the metal center, enabling high levels of stereocontrol. Research is focused on developing new C2-symmetric chiral bisamide and pyridine–aminophosphine ligands derived from such chiral backbones to improve catalytic activity and selectivity for challenging chemical reactions. rsc.orgnih.gov

In materials science, this compound is being explored as a monomer or building block for functional polymers and materials. Its defined stereochemistry can be used to impart specific mechanical or thermal properties to polymers. chemimpex.com The amino and hydroxyl groups provide reactive sites for polymerization or for grafting onto surfaces to create materials with tailored functionalities, potentially for applications in chiral separations or as specialized coatings.

Integration with High-Throughput Screening and Combinatorial Chemistry

The quest for new drugs and catalysts has been accelerated by the integration of combinatorial chemistry and high-throughput screening (HTS). numberanalytics.com The (1R,2S)-2-aminocyclopentanol scaffold is exceptionally well-suited for these approaches due to its low molecular weight and stereochemically defined attachment points. electronicsandbooks.comrsc.org

Researchers are using this core to generate large libraries of diverse compounds through parallel synthesis. electronicsandbooks.com In a typical strategy, the aminocyclopentanol core is attached to a solid support, and then a variety of substituents are systematically added to its nucleophilic sites (amino and hydroxyl groups). electronicsandbooks.comrsc.org This allows for the rapid creation of hundreds or thousands of distinct molecules.

Once synthesized, these libraries can be rapidly evaluated using HTS techniques. numberanalytics.com For example, fluorescence-based assays can determine the enantiomeric excess of products from asymmetric reactions, enabling the rapid screening of new chiral catalysts derived from the aminocyclopentanol scaffold. nih.gov Analytical methods compatible with HTS, such as scanning mass spectrometry and UV/Vis spectroscopy, allow for the efficient screening of these compound libraries for desired catalytic or biological activity. mpg.de This synergy between combinatorial synthesis and HTS dramatically accelerates the discovery of new lead compounds. numberanalytics.com

| Library Synthesis Step | Description | Reference |

| Scaffold Attachment | The core aminocyclopentanol molecule is linked to a solid-phase resin. | electronicsandbooks.com |

| Parallel Acylation/Alkylation | Diverse sets of building blocks (e.g., carboxylic acids, acyl chlorides) are reacted at the amino and hydroxyl groups in a multi-well format. | electronicsandbooks.comrsc.org |

| Cleavage and Purification | The final compounds are cleaved from the resin and purified. | electronicsandbooks.com |

Exploration of New Biological Targets and Therapeutic Modalities

While aminocyclopentanols have shown promise as glycosidase inhibitors, future research is aimed at identifying new biological targets and therapeutic applications for derivatives of this compound. acs.org The aminocyclopentanol scaffold is considered a "privileged structure" in medicinal chemistry, meaning it can serve as a basis for ligands targeting a variety of receptors and enzymes. researchgate.netresearchgate.net

One key area of exploration is the inhibition of glycosidases, which are implicated in diseases like diabetes, cancer, and viral infections. acs.org Derivatives of aminocyclopentanol have demonstrated potent and selective inhibition of specific glycosidases, such as β-galactosidase and β-glucosidase. acs.orgnih.gov Future work will involve synthesizing and screening libraries of new aminocyclopentanol analogs to target other glycosidases with high specificity or to modulate their activity for therapeutic benefit. acs.org

Beyond glycosidases, the scaffold is being investigated for its potential in treating neurological disorders and as an antiviral agent. chemimpex.comontosight.ai The ability to create diverse libraries based on this core allows for screening against a wide range of biological targets. rsc.org The sp3-rich, non-planar structure of the cyclopentane ring is favorable for binding to protein targets and improving properties like aqueous solubility. rsc.org

| Enzyme Target | Inhibition Constant (Ki) / IC50 | Compound Type |

| β-Glucosidase | Ki = 1.5 x 10⁻⁷ M | Aminocyclopentanol analog |

| β-Galactosidase | Ki = 3.0 x 10⁻⁶ M | Aminocyclopentanol analog |

| α-Galactosidase | Ki = 2.3 x 10⁻⁵ M | Aminocyclopentanol analog |

| α-Glucosidase | IC50 = 1.0 x 10⁻⁴ M | Aminocyclopentanol analog |

| Data derived from studies on a stereoisomer of aminocyclopentanol, demonstrating the potential of the scaffold. nih.gov |

Advanced Computational and Machine Learning Approaches in Discovery and Design

The integration of computational chemistry and machine learning (ML) is set to revolutionize the design of novel molecules based on the this compound scaffold. These in silico tools can predict the properties and activities of virtual compounds, guiding synthetic efforts toward the most promising candidates.

Computational modeling can be used to simulate the interaction between aminocyclopentanol-derived ligands and their biological targets, such as the active site of an enzyme. This provides insights into the structural basis for activity and helps in designing new derivatives with improved binding affinity and selectivity.

Machine learning algorithms can be trained on data from high-throughput screening experiments to build predictive models. rsc.org For instance, a model could be developed to predict the catalytic performance of a ligand based on its chemical structure. This allows for the rapid virtual screening of vast chemical spaces, far larger than what can be synthesized and tested physically. rsc.org By identifying patterns and relationships that are not obvious to human researchers, ML can accelerate the discovery of new catalysts and therapeutic agents derived from the aminocyclopentanol core. rsc.org

常见问题

Q. How can researchers confirm the physicochemical properties of (1R,2S)-2-Aminocyclopentanol hydrochloride?

- Methodological Answer : To determine key properties like molecular weight (137.61 g/mol), melting point (191–196°C), and solubility:

-

Differential Scanning Calorimetry (DSC) or melting point apparatus for thermal analysis .

-

NMR spectroscopy (1H, 13C, and 2D experiments) in deuterated solvents (e.g., D2O or MeOD) to confirm structure and purity. For example, predicted 1H NMR peaks include δ 4.09–4.04 (m, 1H, OH) and δ 3.29–3.25 (m, 1H, NH) .

-

HPLC-UV for purity assessment (≥95%) using reverse-phase C18 columns and aqueous/organic mobile phases .

Property Value Method/Citation Molecular Formula C₅H₁₂ClNO Molecular Weight 137.61 g/mol Melting Point 191–196°C Storage Conditions 2–8°C under N₂/Ar

Q. What are the best practices for synthesizing this compound?

- Methodological Answer :

- Chiral Resolution : Start with racemic mixtures and use chiral catalysts (e.g., tartaric acid derivatives) or enzymatic resolution for enantiomeric purity .

- Optimization : Control reaction parameters (pH, temperature) during cyclopentanol ring functionalization. For example, describes cooling below 10°C during dichloromethane/water extraction to minimize side reactions.

- Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) .

Q. How should researchers handle and store this compound safely?

- Methodological Answer :

- PPE : Wear gloves, lab coats, and eye protection to avoid skin/eye irritation .

- Storage : Keep under inert gas (N₂/Ar) at 2–8°C to prevent oxidation/hydrolysis .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors .

Advanced Research Questions

Q. How can enantiomeric impurities in this compound be resolved?

- Methodological Answer :

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol gradients. Monitor retention times to distinguish (1R,2S) from (1S,2R) isomers .

- Polarimetry : Measure optical rotation ([α]D) and compare with literature values (e.g., trans-(1R,2R) vs. cis-(1R,2S)) .

- Enzymatic Kinetic Resolution : Employ lipases (e.g., Candida antarctica) to selectively hydrolyze undesired enantiomers .

Q. What methods validate the stability of this compound under microbial contamination?

- Methodological Answer :

-

Stability Studies : Inoculate plasma/urine samples with E. coli and incubate at 37°C/-20°C. Use HPLC-UV (λ = 210–220 nm) to quantify degradation over 30–120 days .

-

Statistical Analysis : Apply ANOVA to compare peak areas/retention times between contaminated and control groups. Significant reductions (p < 0.05) indicate instability .

Condition Stability Outcome Citation 37°C for 48h Stable (no degradation) -20°C for 90 days 10–15% degradation

Q. How can mechanistic studies elucidate its role in antimicrobial activity?

- Methodological Answer :

- Minimum Inhibitory Concentration (MIC) Assays : Test against Gram-negative/positive bacteria (e.g., E. coli, S. aureus) using broth microdilution .

- Molecular Docking : Model interactions with bacterial targets (e.g., peptidoglycan synthases) using software like AutoDock Vina .

- Metabolite Profiling : Use LC-MS/MS to identify degradation products in microbial cultures .

Q. What strategies optimize synthetic yield while minimizing byproducts?

- Methodological Answer :

- DoE (Design of Experiments) : Vary parameters (temperature, solvent ratio, catalyst loading) to identify optimal conditions .

- In-line Analytics : Employ FTIR or Raman spectroscopy to monitor reaction progress in real time .

- Byproduct Analysis : Use TLC (silica gel, ninhydrin staining) or GC-MS to detect impurities early .

Handling Data Contradictions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。